molecular formula C15H9F4N5OS B609126 ML216 CAS No. 1430213-30-1

ML216

Cat. No.: B609126
CAS No.: 1430213-30-1
M. Wt: 383.3 g/mol
InChI Key: WMCOYUSJXXCHFH-UHFFFAOYSA-N
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Description

ML216 is a potent, selective, and cell-permeable inhibitor of Bloom syndrome protein helicase. Bloom syndrome protein helicase is a member of the RECQ DNA helicase family, which is involved in the dissolution of complex DNA structures and repair intermediates. This compound has shown significant potential in scientific research, particularly in the fields of cancer research and DNA damage response .

Mechanism of Action

Target of Action

ML216, also known as 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, primarily targets the Bloom syndrome protein (BLM), a member of the RECQ family of DNA helicases . BLM plays a crucial role in the dissolution of complex DNA structures and repair intermediates .

Mode of Action

This compound acts by inhibiting the ATPase-coupled DNA helicase activity of BLM . It appears to act at the BLM-nucleic acid substrate binding site, inhibiting DNA binding and blocking BLM’s helicase activity . This inhibition is achieved by allosterically trapping a DNA-bound translocation intermediate .

Biochemical Pathways

The inhibition of BLM by this compound affects the homologous recombination (HR) pathway for repair of DNA double-strand breaks and restart of collapsed or blocked replication forks . BLM also plays roles in toleration of microsatellite instability and sister chromatid decatenation .

Result of Action

The inhibition of BLM’s helicase activity by this compound leads to an increase in DNA damage, as indicated by the increased production of γH2AX, a marker of DNA double-strand breaks . This results in increased susceptibility to apoptosis and DNA damage . Furthermore, this compound increases the frequency of sister chromatid exchanges, a diagnostic cellular phenotype consistent with the absence of a functional BLM protein .

Action Environment

It is known that this compound shows selective cytotoxicity, having a greater effect on blm-proficient cells compared to blm-deficient cells . This suggests that the cellular environment, specifically the presence or absence of functional BLM, can significantly influence the action of this compound.

Biochemical Analysis

Biochemical Properties

ML216 plays a crucial role in biochemical reactions, particularly those involving DNA repair and replication . It interacts with BLM helicase, an enzyme involved in DNA repair, and inhibits its DNA unwinding activity . This interaction is believed to be due to the binding of this compound to the BLM protein, thereby preventing it from performing its normal function .

Cellular Effects

The effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea on cells are profound. It has been shown to sensitize prostate cancer (PCa) cells to the DNA-crosslinking agent cisplatin, enhancing its antiproliferative properties . Furthermore, this compound has been found to prevent DNA damage-induced senescence by modulating the interaction between BLM and Deleted in Breast Cancer 1 (DBC1), thereby preserving BLM following DNA damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to BLM helicase, inhibiting its DNA unwinding activity . This inhibition results in an increased production of γH2AX, a marker of DNA damage, and caspase-3 cleavage, a marker of apoptosis . The combination of this compound and cisplatin also increases the expression of p-Chk1 and p-Chk2, suggesting that DNA damage may trigger the ATR-Chk1 and ATM-Chk2 pathways .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea in laboratory settings have been observed to be consistent, with the compound maintaining its stability and effectiveness . Long-term effects on cellular function have not been extensively studied, but the compound’s ability to enhance the effects of other drugs like cisplatin suggests potential for long-term use .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It has been shown to enhance pulmonary function by lowering levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis .

Metabolic Pathways

Given its interaction with BLM helicase, it is likely involved in pathways related to DNA repair and replication .

Subcellular Localization

Given its interaction with BLM helicase, it is likely that it localizes to areas of the cell where DNA repair and replication occur

Preparation Methods

The synthesis of ML216 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of reagents such as 4-fluoro-3-(trifluoromethyl)aniline and 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

The production process likely involves scaling up the laboratory synthesis methods while ensuring the purity and quality of the final product .

Chemical Reactions Analysis

ML216 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML216 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of Bloom syndrome protein helicase and its effects on DNA unwinding and repair processes.

    Biology: The compound is used to investigate the role of Bloom syndrome protein helicase in various biological processes, including DNA replication, repair, and recombination.

    Medicine: this compound has shown potential as an anticancer agent by sensitizing cancer cells to DNA-damaging agents like cisplatin. It is also used to study the mechanisms of drug resistance in cancer cells.

Comparison with Similar Compounds

ML216 is unique in its high selectivity and potency as an inhibitor of Bloom syndrome protein helicase. Similar compounds include:

    WRN Helicase Inhibitor: Another member of the RECQ helicase family, WRN helicase, can be inhibited by specific compounds, but these inhibitors often lack the selectivity and potency of this compound.

    Substituted Benzamides: These compounds have been shown to inhibit Bloom syndrome protein helicase, but they may not be as selective or effective as this compound.

The uniqueness of this compound lies in its ability to selectively inhibit Bloom syndrome protein helicase with high potency, making it a valuable tool for studying DNA repair processes and developing new cancer therapies .

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOYUSJXXCHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430213-30-1
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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